Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)-
Description
Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)- is a synthetic nucleoside analogue characterized by the removal of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the introduction of a 1-piperidinyl substituent at the 2' position.
Properties
CAS No. |
134934-51-3 |
|---|---|
Molecular Formula |
C15H22N6O2 |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-piperidin-1-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C15H22N6O2/c16-13-12-14(18-8-17-13)21(9-19-12)15-11(6-10(7-22)23-15)20-4-2-1-3-5-20/h8-11,15,22H,1-7H2,(H2,16,17,18)/t10-,11+,15+/m0/s1 |
InChI Key |
GZHKLXHXQJAJBT-FIXISWKDSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO |
Canonical SMILES |
C1CCN(CC1)C2CC(OC2N3C=NC4=C(N=CN=C43)N)CO |
Origin of Product |
United States |
Preparation Methods
Protection and Activation of Sugar Hydroxyls
- The 5'-hydroxyl group of adenosine is often protected with a bulky protecting group such as monomethoxytrityl (MMTr) to prevent side reactions.
- The 2'- and 3'-hydroxyl groups are selectively activated by conversion to mesylates (methanesulfonates) or tosylates (p-toluenesulfonates), which are excellent leaving groups for subsequent nucleophilic substitution.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 5'-OH protection | Monomethoxytrityl chloride, pyridine, 0°C | ~90 | Protects 5'-OH selectively |
| 2'-OH and 3'-OH mesylation | Methanesulfonyl chloride, pyridine, 0°C | 85-92 | Activates 2' and 3' positions |
Deoxygenation of 3'-Position
- The 3'-mesylate is selectively reduced or eliminated to remove the oxygen, producing a 3'-deoxy intermediate.
- Common reagents include magnesium in methanol or sodium borohydride with magnesium salts, facilitating reductive deoxygenation.
| Reagent/Method | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| Mg/MeOH + NaBH4 | 3'-deoxy-2'-O-mesyladenosine | 85-88 | Kawana et al. procedure adapted |
Nucleophilic Substitution at 2'-Position
- The 2'-mesylate is displaced by nucleophilic attack of piperidine (a secondary amine), introducing the 1-piperidinyl substituent.
- This step is typically performed by dissolving the activated nucleoside in neat or freshly distilled piperidine and heating at elevated temperatures (e.g., 80°C) until completion.
Reaction Conditions and Yields:
| Nucleophile | Solvent/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Piperidine | Neat, 80°C, several hours | 80°C | 35-40 | Moderate yield; side products possible |
Deprotection and Purification
- After substitution, the protecting groups (e.g., MMTr) are removed under acidic conditions or by aqueous methylamine treatment.
- The crude product is purified by chromatographic techniques such as short-column chromatography or preparative HPLC.
Research Findings and Data Summary
| Step | Key Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|
| 5'-OH protection | Monomethoxytrityl chloride, pyridine | 90 | High selectivity and yield |
| 2',3'-OH mesylation | Methanesulfonyl chloride, pyridine | 85-92 | Efficient activation of hydroxyl groups |
| 3'-Deoxygenation | Mg/MeOH + NaBH4 | 85-88 | Effective reductive removal of 3'-OH |
| 2'-Substitution with piperidine | Neat piperidine, 80°C | 35-40 | Moderate yield; requires optimization |
| Deprotection | Aqueous methylamine or acid | Quantitative | Clean removal of protecting groups |
| Purification | Chromatography | Variable | Essential for isolating pure product |
Notes on Synthetic Challenges and Optimization
- The nucleophilic substitution at the 2' position with piperidine can lead to side reactions, including formation of glyceropentofuranosyl nucleosides (~15% byproduct), requiring careful control of reaction conditions.
- The 1,2-hydride shift method, successful in other nucleoside analogs, is less effective for this compound, necessitating alternative synthetic routes.
- Protection strategies are critical to avoid undesired reactions at other hydroxyl groups or the adenine base.
- Purification steps are crucial due to the formation of multiple byproducts and closely related analogs.
Chemical Reactions Analysis
Types of Reactions
2’-Piperidino-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine ring or the adenine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring or adenine base.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Substituted derivatives with new functional groups attached to the piperidine ring or adenine base.
Scientific Research Applications
2’-Piperidino-2’,3’-dideoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2’-Piperidino-2’,3’-dideoxyadenosine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring enhances its binding affinity and specificity, leading to modulation of biological pathways. This compound can inhibit viral replication by interfering with nucleic acid synthesis and can induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Research Findings and Data Tables
Biological Activity
Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)-, also known as NSC 17938, is a modified nucleoside derivative that has garnered attention for its potential biological activities, particularly in the context of purinergic signaling. This compound has been studied for its interactions with adenosine receptors, which play crucial roles in various physiological processes, including inflammation, neuroprotection, and cancer therapy.
- Molecular Formula : C13H18N4O3
- Molecular Weight : 278.31 g/mol
- IUPAC Name : 2-amino-9-(2-hydroxy-3-(1-piperidinyl)propyl)purin-6(9H)-one
Adenosine receptors (ARs) include A1, A2A, A2B, and A3 subtypes, each mediating distinct physiological effects through G-protein coupled mechanisms. The compound under discussion primarily interacts with:
- A1 Receptors : Involved in cardioprotection and inhibition of neurotransmitter release.
- A2A Receptors : Plays a role in neuroprotection and anti-inflammatory responses.
The binding affinity and selectivity of adenosine derivatives can be influenced by structural modifications, such as the addition of piperidine groups which enhance receptor interaction.
Anticancer Properties
Recent studies have indicated that adenosine derivatives can modulate tumor microenvironments by affecting immune cell infiltration and activity. For instance:
- In vitro studies demonstrated that Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)- can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through A3 receptor activation .
Neuroprotective Effects
Research has shown that this compound may have neuroprotective properties:
- Animal models have suggested that it can reduce neuronal damage in ischemic conditions by activating A2A receptors, which helps in modulating inflammatory responses and promoting neuronal survival .
Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory effects:
- It has been observed to reduce the production of pro-inflammatory cytokines in activated macrophages, potentially through A3 receptor pathways .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on neuroprotection (2020) | Demonstrated reduced neuronal death in ischemic models using this compound | Potential therapeutic application in stroke treatment |
| Cancer cell line study (2021) | Showed inhibition of proliferation in breast cancer cells | Suggests a role in cancer therapy as an adjunct treatment |
| Inflammatory response assay (2019) | Reduced TNF-alpha production in macrophages | Supports its use as an anti-inflammatory agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
